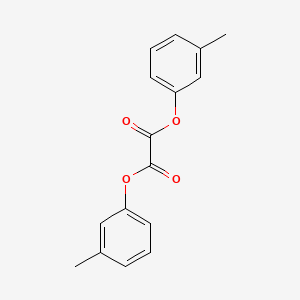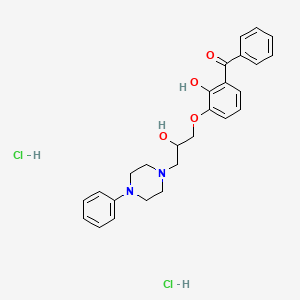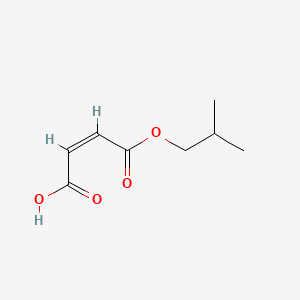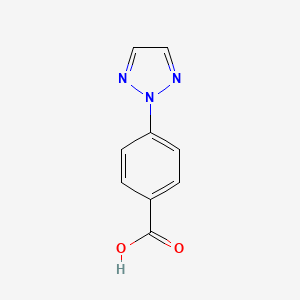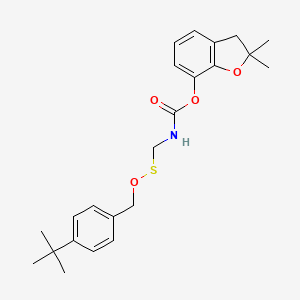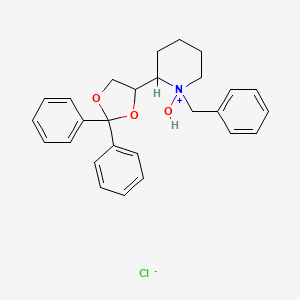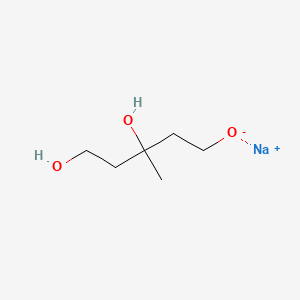
3-Methylpentane-1,3,5-triol, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpentane-1,3,5-triol, sodium salt is an organic compound with the molecular formula C6H13NaO3. It is a sodium salt derivative of 3-methylpentane-1,3,5-triol, which is a triol containing three hydroxyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpentane-1,3,5-triol, sodium salt typically involves the reaction of 3-methylpentane-1,3,5-triol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the hydroxyl groups of the triol react with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 3-methylpentane-1,3,5-triol. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentane-1,3,5-triol, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides, amines, or other substituted derivatives.
Scientific Research Applications
3-Methylpentane-1,3,5-triol, sodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or in drug formulation studies.
Industry: In the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methylpentane-1,3,5-triol, sodium salt involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, affecting their activity. The sodium ion can also play a role in ionic interactions, influencing the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentane-1,3,4-triol: Another triol with a similar structure but different hydroxyl group positioning.
3-Methyl-1,3,5-pentanetriol: A closely related compound with similar chemical properties.
Uniqueness
3-Methylpentane-1,3,5-triol, sodium salt is unique due to its specific arrangement of hydroxyl groups and the presence of a sodium ion. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
68683-37-4 |
|---|---|
Molecular Formula |
C6H13NaO3 |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-3-methylpentan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-6(9,2-4-7)3-5-8;/h7,9H,2-5H2,1H3;/q-1;+1 |
InChI Key |
HSOFDBACWXHATI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CC[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


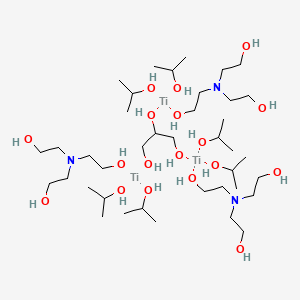
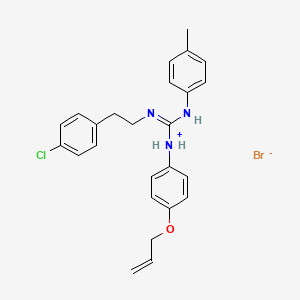
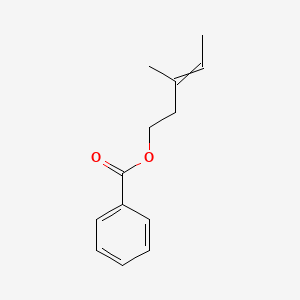
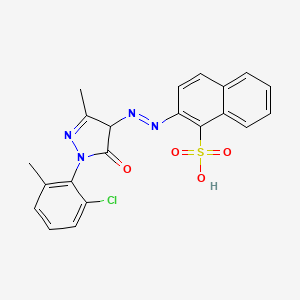
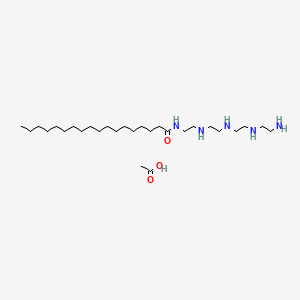
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
